1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753852
InChI: InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H
SMILES: CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl
Molecular Formula: C9H10ClF4N
Molecular Weight: 243.63 g/mol

1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC13753852

Molecular Formula: C9H10ClF4N

Molecular Weight: 243.63 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride -

Specification

Molecular Formula C9H10ClF4N
Molecular Weight 243.63 g/mol
IUPAC Name 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H9F4N.ClH/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13;/h2-5H,14H2,1H3;1H
Standard InChI Key OWBHILUDLKIQEF-UHFFFAOYSA-N
SMILES CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl
Canonical SMILES CC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine hydrochloride . Its molecular formula, C₉H₁₀ClF₄N, reflects the presence of a chloro substituent from the hydrochloride salt and four fluorine atoms distributed across the phenyl and trifluoromethyl groups . The structural configuration prioritizes substitution at the 2-fluoro and 3-(trifluoromethyl) positions, creating steric and electronic effects that influence reactivity.

Table 1: Key Identifiers of 1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanamine Hydrochloride

PropertyValueSource
CAS Number1373865-76-9
Molecular Weight243.63 g/mol
IUPAC Name1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanamine hydrochloride
SMILESCC(C1=C(C(=CC=C1)C(F)(F)F)F)N.Cl

Stereochemical Considerations

While the compound is often reported as a racemic mixture, enantiomerically pure forms such as (R)-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1079656-93-1) have been synthesized . The (R)-enantiomer exhibits distinct physicochemical properties, including a boiling point of 186.2±35.0°C and a vapor pressure of 0.7±0.4 mmHg at 25°C . Chirality significantly impacts receptor binding affinities, making stereoselective synthesis a critical focus in medicinal chemistry applications.

Synthesis and Manufacturing

Synthetic Pathways

The parent amine, 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine (CID: 67510112), is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions . Subsequent hydrochloride salt formation involves treatment with hydrochloric acid in polar aprotic solvents. A representative synthetic route includes:

  • Friedel-Crafts Acylation: Introduction of the acetyl group to 2-fluoro-3-(trifluoromethyl)benzene.

  • Reductive Amination: Conversion of the ketone intermediate to the primary amine using sodium cyanoborohydride.

  • Salt Formation: Precipitation of the hydrochloride salt via HCl gas bubbling in diethyl ether .

Industrial Production Challenges

Commercial production faces hurdles due to the compound’s sensitivity to moisture and the need for strict temperature control during amination. CymitQuimica reports discontinued manufacturing of batches with ≥95% purity, citing difficulties in maintaining consistent enantiomeric excess in scaled processes .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound decomposes at temperatures exceeding 200°C without a distinct melting point, characteristic of many hydrochloride salts . The (R)-enantiomer demonstrates a higher thermal profile, with a flash point of 78.8±17.8°C , necessitating inert atmosphere handling during high-temperature reactions.

Table 2: Comparative Physical Properties of Enantiomers

PropertyRacemate(R)-Enantiomer
Molecular Weight243.63 g/mol207.168 g/mol
Density1.3±0.1 g/cm³1.3±0.1 g/cm³
Boiling PointNot Reported186.2±35.0°C
Vapor Pressure (25°C)<0.1 mmHg0.7±0.4 mmHg

Solubility and Partitioning

Preliminary solubility studies indicate:

  • Water: <1 mg/mL at 20°C (pH 7.4)

  • Ethanol: 15–20 mg/mL

  • Dichloromethane: >50 mg/mL

The logP value of 2.08 for the free base suggests moderate lipophilicity, suitable for blood-brain barrier penetration in neuropharmacological applications.

Applications in Drug Discovery

Agrochemical Intermediate

The compound’s stability under UV exposure and resistance to hydrolysis make it a candidate for herbicide metabolites. Patent literature describes derivatives with herbicidal activity against broadleaf weeds at application rates of 50–100 g/ha.

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